molecular formula C22H25N5O2S B6487649 2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one CAS No. 1286703-22-7

2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6487649
CAS No.: 1286703-22-7
M. Wt: 423.5 g/mol
InChI Key: JJVCEFOMCKNKGW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The molecule also contains a methoxyphenyl group and a piperazine ring, both of which are common in medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the amino group on the thiadiazole ring could potentially undergo reactions with electrophiles .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiadiazole derivatives are known to inhibit certain enzymes, which makes them useful in the development of new drugs .

Safety and Hazards

The safety and hazards would need to be determined through specific toxicology studies. As a general rule, care should be taken when handling any new chemical compounds .

Future Directions

The potential applications for this compound would likely depend on its biological activity. Given the known activities of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

2-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-16-7-9-17(10-8-16)26-11-13-27(14-12-26)21(28)15-20-24-25-22(30-20)23-18-5-3-4-6-19(18)29-2/h3-10H,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVCEFOMCKNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=NN=C(S3)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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